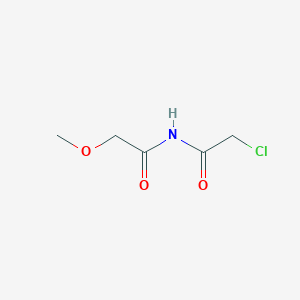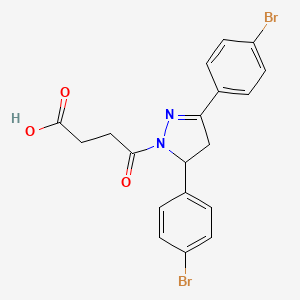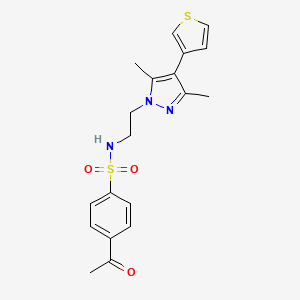![molecular formula C28H31N5O3 B2734410 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione CAS No. 838883-52-6](/img/no-structure.png)
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent inhibitor of the protein kinase D1 (PKD1) enzyme and has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione involves the inhibition of the protein kinase D1 (8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione) enzyme. 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione by 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione leads to the suppression of these cellular processes, ultimately resulting in the anti-cancer, anti-inflammatory, and neuroprotective effects observed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione are diverse. In cancer cells, it has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress tumor growth. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, ultimately resulting in the suppression of inflammation. In neuronal cells, it has been shown to protect against oxidative stress and prevent neuronal cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione in lab experiments is its potency as a 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione inhibitor. This allows for the study of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione-dependent cellular processes in a controlled manner. Additionally, its diverse range of biological effects makes it a useful tool for studying various disease processes.
One limitation of using 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione in lab experiments is its potential for off-target effects. While it is a specific inhibitor of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione, it may also inhibit other kinases or cellular processes, leading to unintended effects.
Future Directions
There are several potential future directions for research involving 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione. One direction is the development of more potent and specific 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione inhibitors for use in cancer and inflammatory disease treatment. Another direction is the study of the compound's effects on other cellular processes and disease states. Additionally, the compound's potential as a neuroprotective agent warrants further investigation into its use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione involves several steps. The first step involves the reaction of 7-phenacylpurine-2,6-dione with 1,3-dimethyl-2-nitrobenzene to form 8-(2-nitro-1,3-dimethylphenyl)-7-phenacylpurine-2,6-dione. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to yield 8-(1,3-dimethylphenyl)-7-phenacylpurine-2,6-dione. The final step involves the reaction of 8-(1,3-dimethylphenyl)-7-phenacylpurine-2,6-dione with benzylpiperidine in the presence of sodium hydride to form the desired compound.
Scientific Research Applications
The potential applications of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione in scientific research are vast. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast, prostate, and pancreatic cancer. It has also been shown to exhibit anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
838883-52-6 |
|---|---|
Molecular Formula |
C28H31N5O3 |
Molecular Weight |
485.588 |
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C28H31N5O3/c1-30-26-25(27(35)31(2)28(30)36)33(18-23(34)22-11-7-4-8-12-22)24(29-26)19-32-15-13-21(14-16-32)17-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3 |
InChI Key |
UDFGBMPUKRNPFB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




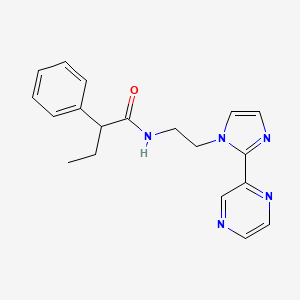
![N-(2-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2734330.png)
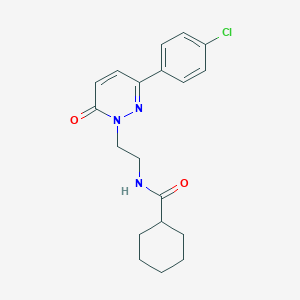
![[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2734334.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2734338.png)
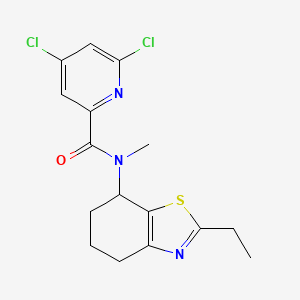
![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2734343.png)
![3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2734345.png)
